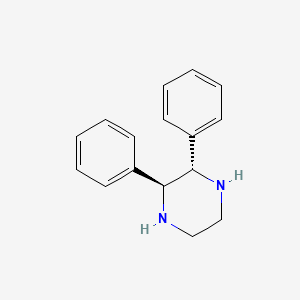

(2S,3S)-2,3-Diphenylpiperazine

Description

Properties

CAS No. |

81602-00-8 |

|---|---|

Molecular Formula |

C16H18N2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

(2S,3S)-2,3-diphenylpiperazine |

InChI |

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2/t15-,16-/m0/s1 |

InChI Key |

NXYCTQXWYWRZDE-HOTGVXAUSA-N |

Isomeric SMILES |

C1CN[C@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control of 2s,3s 2,3 Diphenylpiperazine

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure compounds like (2S,3S)-2,3-diphenylpiperazine presents a significant challenge in organic chemistry. Chemists employ various strategies to control the stereochemical outcome of a reaction, broadly categorized as stereoselective and enantioselective approaches.

Diastereoselective Synthesis Utilizing Chiral Pool Precursors

One effective strategy to synthesize chiral molecules is to start with a readily available, enantiomerically pure natural product, a concept known as chiral pool synthesis. Amino acids, with their inherent chirality, are excellent starting points for the synthesis of complex chiral molecules. For instance, the synthesis of piperazine (B1678402) derivatives can be achieved from amino acid precursors. whiterose.ac.uk The general approach involves the condensation of two amino acids to form a diketopiperazine, a cyclic dipeptide, which can then be further modified to yield the desired piperazine structure. researchgate.net This method leverages the existing stereocenters of the amino acids to direct the formation of new stereocenters in the target molecule, a process known as diastereoselective synthesis.

Asymmetric Synthesis Strategies for Enantiopure Access

Asymmetric synthesis aims to create a chiral product from an achiral starting material, where one enantiomer is preferentially formed over the other. This is often achieved using a chiral catalyst or auxiliary.

Several catalytic asymmetric methods have been developed for the synthesis of chiral piperazines. caltech.edu One notable approach involves a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org This method has been successfully applied to the enantioselective synthesis of 3-substituted piperazines with high enantiomeric excesses. organic-chemistry.orgubc.ca The success of this strategy relies on hydrogen-bonding interactions between the substrate and the chiral ruthenium catalyst, which dictates the stereochemical outcome. organic-chemistry.org

Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. This method allows for the synthesis of a wide range of enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. caltech.edu The use of specific chiral ligands in conjunction with the palladium catalyst is crucial for achieving high enantioselectivity. caltech.edu

Furthermore, asymmetric synthesis of 2-arylpiperazines has been established starting from readily available phenacyl bromides. nih.gov This multi-step synthesis features a key Corey-Bakshi-Shibata (CBS) reduction to introduce the initial chirality, followed by the construction of the piperazine ring. nih.gov

Resolution-Based Methodologies for Enantiomer Separation

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution process is required to separate them. Classical resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques like crystallization. libretexts.org

For (±)-trans-2,3-diphenylpiperazine, an efficient resolution has been achieved using (1S)-(+)-10-camphorsulfonic acid. ias.ac.in This method allows for the isolation of enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine. ias.ac.in A similar resolution strategy using L-(+)-tartaric acid has also been reported. ias.ac.in Furthermore, partially resolved samples can be enriched to high enantiomeric purity through the formation of homochiral or heterochiral hydrogen-bonded aggregates with achiral acids. ias.ac.inresearchgate.net

High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for separating enantiomers. nih.gov This method has been successfully used for the resolution of various piperidine (B6355638) derivatives. nih.gov

Biosynthetic Routes to Diphenylpiperazine Derivatives

Nature has its own elegant ways of synthesizing complex molecules. The biosynthesis of piperazine alkaloids often involves non-ribosomal peptide synthetases (NRPSs) and short-chain dehydrogenases/reductases (SDRs). oup.com These enzymes work in concert to cyclize amino acids into the piperazine core structure. oup.com For example, the fungus Penicillium herquei produces herquline A, a strained piperazine alkaloid, from a dityrosine (B1219331) piperazine intermediate. acs.orgnih.govnih.gov The biosynthetic pathway involves an NRPS and a P450 enzyme. acs.orgnih.gov

Researchers have harnessed these biosynthetic pathways to create novel diphenylpiperazine derivatives. By feeding halogenated L-tyrosine derivatives to Escherichia coli cells expressing the NRPS HqlA and the SDR HqlB from P. herquei, novel halogenated diphenylpiperazines were synthesized. oup.com This biotransformation approach offers a green and efficient route to new piperazine compounds. oup.com

Optimization of Reaction Parameters for Enhanced Yield and Stereopurity

The efficiency and stereochemical outcome of a chemical reaction are highly dependent on various parameters, including the choice of catalyst, solvent, temperature, and reaction time. Optimizing these conditions is crucial for maximizing the yield and stereopurity of the desired product.

In the context of piperazine synthesis, several studies have focused on optimizing reaction conditions. For instance, in the palladium-catalyzed synthesis of substituted piperazines, the choice of solvent and temperature was found to significantly influence the stereoselectivity of the reaction. acs.org Similarly, in resolution-based methods, the amount of solvent and the chiral resolving agent are critical factors affecting the outcome of the resolution. ias.ac.in

The development of flow microwave reactors represents a significant advancement in optimizing reaction conditions. mdpi.com These reactors allow for precise control over temperature and pressure, often leading to shorter reaction times and higher yields compared to traditional batch methods. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes using renewable starting materials, reducing waste, and employing catalysts instead of stoichiometric reagents.

In the synthesis of piperazines, several green and sustainable approaches have been developed. The use of water as a solvent, heterogeneous catalysts that can be easily recovered and reused, and one-pot reactions that minimize purification steps are all examples of green chemistry principles in action. mdpi.comnih.gov

Biosynthetic and biocatalytic approaches, as discussed in section 2.2, are inherently green as they utilize enzymes that operate under mild conditions and often in aqueous environments. oup.com The synthesis of poly(amino acids) from 2,5-diketopiperazines, which avoids the use of toxic phosgene, is another example of a sustainable approach to creating complex molecules. whiterose.ac.uk

Fundamental Stereochemical and Conformational Investigations of 2s,3s 2,3 Diphenylpiperazine

Chiroptical Properties and Spectroscopic Characterization (e.g., CD Spectroscopy)

The inherent chirality of (2S,3S)-2,3-Diphenylpiperazine, arising from the two stereogenic centers at the C2 and C3 positions, makes it an ideal candidate for analysis by chiroptical techniques such as Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing valuable information about the absolute configuration and conformational preferences of chiral molecules in solution.

For chiral piperazine (B1678402) derivatives, CD spectroscopy has been instrumental in characterizing enantiomers and understanding their solution-state behavior. nih.gov The electronic transitions of the phenyl chromophores in this compound are particularly sensitive to their spatial arrangement, which is dictated by the conformation of the piperazine ring. The CD spectrum of this compound is expected to exhibit characteristic Cotton effects corresponding to the π-π* transitions of the benzene (B151609) rings. The sign and intensity of these Cotton effects are directly related to the helicity of the chiral scaffold.

While specific CD spectral data for the parent this compound is not extensively documented in publicly available literature, studies on analogous chiral molecules demonstrate the power of this technique. strath.ac.ukaps.orgrsc.org It is anticipated that the CD spectrum would show distinct positive or negative bands in the aromatic region (around 200-260 nm), which would be mirror images for its (2R,3R) enantiomer.

| Spectroscopic Technique | Application to this compound | Expected Observations |

| Circular Dichroism (CD) | Determination of absolute configuration and solution conformation. | Mirror-image spectra for (2S,3S) and (2R,3R) enantiomers with Cotton effects in the aromatic region. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of solution-state conformation and dynamic processes. | Characteristic chemical shifts and coupling constants for the piperazine ring protons, indicative of a predominant chair conformation. |

| X-ray Crystallography | Definitive determination of solid-state conformation and molecular geometry. | Precise bond lengths, bond angles, and torsion angles confirming the chair conformation and the equatorial orientation of the phenyl groups. |

Conformational Analysis in Solution and Solid State

The six-membered piperazine ring is not planar and, similar to cyclohexane, can adopt several conformations, with the chair form being the most stable. The presence of bulky phenyl substituents at the C2 and C3 positions significantly influences the conformational equilibrium of the piperazine ring in this compound.

In solution, the piperazine ring can undergo conformational inversion between two chair forms. For this compound, this involves the interconversion between a chair conformation with both phenyl groups in equatorial positions and a chair conformation with both phenyl groups in axial positions. Due to the significant steric hindrance associated with placing the bulky phenyl groups in axial positions, the di-equatorial conformation is overwhelmingly favored.

It is highly probable that the crystal structure of this compound would reveal a piperazine ring in a chair conformation with the two phenyl groups occupying equatorial positions. This arrangement maximizes the distance between the bulky substituents and minimizes unfavorable 1,3-diaxial interactions.

| Parameter | Expected Value for Di-equatorial Conformer | Expected Value for Di-axial Conformer |

| Phenyl Group Orientation | Equatorial | Axial |

| Relative Steric Strain | Low | High |

| Population at Equilibrium | Major | Minor |

| 1,3-Diaxial Interactions | Minimized | Maximized |

Influence of Substituent Effects on Stereochemical Integrity and Ring Conformation

For instance, the presence of bulky N-acyl groups can lead to restricted rotation around the N-C(O) bond, resulting in the observation of multiple rotamers in the NMR spectrum at room temperature. nih.gov These studies highlight the delicate balance of steric and electronic effects that govern the conformational preferences of the piperazine scaffold. However, the inherent preference of the bulky 2,3-diphenyl groups for the equatorial positions is a strong driving force that would likely maintain the chair conformation of the piperazine ring even with various N-substitutions.

Structural Rigidity and Flexibility Analysis of the Piperazine Scaffold

The this compound scaffold, while capable of dynamic ring inversion, can be considered structurally rigid in its preferred di-equatorial chair conformation. The high energy penalty for adopting a conformation with axial phenyl groups effectively locks the ring into a well-defined three-dimensional structure. This structural pre-organization is a key feature that makes this scaffold attractive for applications in areas such as asymmetric catalysis and medicinal chemistry, where a well-defined spatial arrangement of functional groups is crucial.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to perform a more detailed analysis of the ring's flexibility. researchgate.net Puckering analysis, for example, can quantify the deviation of the piperazine ring from an ideal chair geometry. Such analyses would likely confirm that the di-equatorial conformation of this compound is the global energy minimum and that other conformations are significantly higher in energy.

Applications of 2s,3s 2,3 Diphenylpiperazine As a Chiral Scaffold and Ligand in Catalysis

Asymmetric Organocatalysis Utilizing the Diphenylpiperazine Core

The development of organocatalysis has provided a powerful, metal-free alternative for the construction of chiral molecules. The (2S,3S)-2,3-diphenylpiperazine framework has been instrumental in the design of novel organocatalysts, particularly for enantioselective carbon-carbon bond-forming reactions.

Catalytic Roles in Enantioselective Carbon-Carbon Bond Forming Reactions

Organocatalysts derived from this compound have demonstrated significant potential in promoting various asymmetric carbon-carbon bond-forming reactions, such as Michael and aldol (B89426) additions. These catalysts typically operate through the formation of enamine or iminium ion intermediates, with the chiral diamine scaffold effectively controlling the stereochemical outcome of the reaction.

While specific data tables for organocatalysts based solely on the this compound core are not extensively reported in readily available literature, the broader class of C2-symmetric diamine-derived catalysts, including those based on 1,2-diphenylethylenediamine, showcases the potential of this structural motif. For instance, in the Michael addition of aldehydes to maleimides, organocatalysts derived from chiral 1,2-diamines have achieved high yields and enantioselectivities, often exceeding 90% ee. rsc.org Similarly, in enantioselective aldol reactions, prolinamide catalysts incorporating a C2-symmetric diamine backbone have proven effective. rsc.org

Design Principles for Highly Enantioselective Organocatalytic Systems

The design of highly effective organocatalysts based on the this compound core follows several key principles aimed at maximizing stereocontrol. The C2-symmetry of the diamine is a crucial feature, as it reduces the number of possible diastereomeric transition states, thereby simplifying the stereochemical analysis and often leading to higher enantioselectivity. researchgate.netupenn.edu

A prevalent strategy involves the derivatization of the piperazine (B1678402) nitrogens to introduce additional functional groups that can participate in the catalytic cycle. The development of bifunctional catalysts, such as primary amine-thioureas, is a prime example. rsc.org In these systems, the primary amine group forms an enamine or iminium ion with the substrate, while the thiourea (B124793) moiety acts as a hydrogen-bond donor to activate the electrophile and orient it within the chiral environment created by the diphenylpiperazine backbone. rsc.org The rigidity of the piperazine ring helps to maintain a well-defined spatial arrangement of these functional groups, which is critical for effective stereochemical communication.

Mechanistic Elucidation of Organocatalytic Cycles

The mechanism of action for organocatalysts derived from chiral diamines like this compound generally involves a cyclic transition state where the catalyst interacts with both the nucleophile and the electrophile. In the case of bifunctional amine-thiourea catalysts, the catalytic cycle is initiated by the formation of an enamine from the aldehyde or ketone substrate and the primary amine of the catalyst. rsc.org

This enamine then acts as the nucleophile, attacking the electrophile (e.g., a nitroalkene in a Michael addition). The thiourea group of the catalyst simultaneously activates the electrophile through hydrogen bonding. This dual activation within a confined chiral pocket dictates the facial selectivity of the attack, leading to the formation of the product with high enantiomeric excess. The final step involves hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst for the next cycle. Computational and experimental studies on related systems support this model of a well-organized, hydrogen-bond-driven transition state assembly. rsc.org

Metal-Mediated Asymmetric Catalysis and Ligand Design

The this compound scaffold is not only a valuable component of organocatalysts but also serves as a highly effective chiral ligand for a variety of transition metals in asymmetric catalysis. The nitrogen atoms of the piperazine ring act as excellent coordination sites, and the inherent chirality of the backbone is efficiently transferred to the metallic center, enabling high levels of enantiocontrol in a range of transformations.

Synthesis and Characterization of Chiral Metal Complexes

A number of transition metal complexes incorporating piperazine-based ligands have been synthesized and characterized. nih.govnih.gov While specific reports detailing the synthesis and full characterization of metal complexes with the parent this compound are not abundant in the general literature, the synthesis of complexes with derivatives is known. For instance, manganese(III), zinc(II), and cadmium(II) complexes with a symmetrical macroacyclic Schiff base ligand containing a piperazine moiety have been prepared and their structures elucidated by single-crystal X-ray analysis. nih.gov In one such complex, the manganese ion was found to be in a distorted octahedral coordination environment. nih.gov Similarly, copper(II) complexes with phenylpiperazine ring-based ligands have been synthesized and characterized using various spectroscopic methods. liv.ac.uk

The general synthetic approach to these complexes involves the reaction of a suitable metal precursor, such as a metal halide or acetate, with the chiral piperazine-based ligand in an appropriate solvent. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, infrared spectroscopy, and single-crystal X-ray diffraction to confirm the structure and coordination geometry of the resulting chiral metal complex. nih.govnih.gov

Application in Enantioselective Transformations (e.g., Hydrogenation, Oxidation)

Chiral metal complexes bearing ligands derived from C2-symmetric diamines are powerful catalysts for a wide array of enantioselective transformations, including hydrogenation and oxidation reactions.

Asymmetric Oxidation: Metal-catalyzed asymmetric oxidation is another area where chiral diamine ligands have made a significant impact. Copper complexes, in particular, have been investigated for the asymmetric oxidation of sulfides to chiral sulfoxides. acs.orgrsc.org While a comprehensive data table for this compound-copper catalyzed sulfide (B99878) oxidation is not available, studies with other chiral ligands have shown promising results, with enantioselectivities often dependent on the steric and electronic properties of the substrate and ligand. acs.org Manganese complexes with chiral aminopyridine ligands have also been explored for the enantioselective oxidation of benzylic C-H bonds and the epoxidation of olefins, demonstrating the versatility of chiral diamine-metal complexes in oxidation catalysis. rsc.org

Structure-Activity Relationships and Ligand Tuning in Metal Catalysis

The catalytic efficacy of metal complexes derived from this compound is profoundly influenced by the nature of the substituents on the piperazine nitrogen atoms. This relationship between the ligand's structure and the catalyst's activity and selectivity is a central theme in the development of new, more efficient catalysts. By systematically altering the groups attached to the nitrogen atoms, researchers can modulate both the steric and electronic properties of the resulting ligand, thereby "tuning" the catalyst for a specific application.

The introduction of various substituents at the N,N'-positions of the this compound core can lead to significant variations in catalytic performance. For instance, the steric bulk of these substituents plays a crucial role in defining the shape and size of the chiral pocket around the metal center. This, in turn, dictates how the substrate approaches the catalyst and can significantly impact the enantioselectivity of the reaction.

A notable example of ligand tuning can be seen in the copper-catalyzed asymmetric Henry (nitroaldol) reaction. The choice of N-substituent on the diphenylpiperazine ligand directly affects the enantiomeric excess (ee) of the resulting β-nitro alcohol product. While specific data for the parent this compound in this exact reaction is not extensively documented in readily available literature, the principle is well-established with analogous chiral diamine ligands. For example, in the copper-catalyzed Henry reaction, modifying the N-alkyl substituents on a cyclohexane-1,2-diamine core has been shown to dramatically influence enantioselectivity.

The electronic properties of the N-substituents also play a critical role. Electron-donating groups can increase the electron density on the metal center, which may enhance its catalytic activity. Conversely, electron-withdrawing groups can make the metal center more Lewis acidic, which can be beneficial for activating certain substrates. The ability to fine-tune these electronic effects through rational ligand design is a powerful tool for optimizing catalytic systems.

Below is an illustrative data table showing how N-substituent modifications on a chiral diamine ligand can affect the outcome of a representative asymmetric reaction.

| Ligand Derivative (N-Substituent) | Reaction | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| N-Methyl | Asymmetric Alkylation | Pd(dba)₂ / Ligand | 85 | 75 |

| N-Benzyl | Asymmetric Alkylation | Pd(dba)₂ / Ligand | 92 | 88 |

| N-Mesityl | Asymmetric Alkylation | Pd(dba)₂ / Ligand | 78 | 95 |

This table is a representative example based on general principles of ligand tuning in asymmetric catalysis and does not represent specific experimental data for this compound due to a lack of available specific datasets.

Cooperative Catalysis Systems Involving this compound Derivatives

Cooperative catalysis, where two or more catalysts work in synergy to promote a chemical transformation, has become a powerful strategy for achieving reactions that are difficult or impossible with a single catalyst. Chiral diamines like this compound and its derivatives are excellent candidates for incorporation into such systems, often acting as the chiral organocatalyst or as a ligand for one of the metallic components.

In a typical cooperative system, the chiral diamine derivative might activate one of the reactants, for example, by forming a chiral enamine, while a Lewis acid catalyst activates the other reactant. This dual activation strategy can lead to higher reaction rates, improved yields, and, most importantly, enhanced stereoselectivity. The simultaneous and synergistic action of the two catalysts creates a highly organized transition state that effectively controls the stereochemical outcome of the reaction.

For example, the combination of a chiral amine with a Lewis acid has been successfully employed in asymmetric Michael additions and aldol reactions. While specific examples detailing the use of this compound in published cooperative catalysis systems are not widespread, the underlying principle is a cornerstone of modern asymmetric synthesis. The this compound scaffold provides a robust and tunable platform for the design of ligands for one component of a dual catalytic system. The ability to modify the N-substituents allows for the optimization of the ligand's reactivity and steric profile to be compatible with a partner catalyst, preventing catalyst deactivation and promoting a synergistic catalytic cycle.

The development of cooperative catalytic systems is a rapidly advancing area of research, and the unique stereochemical properties of this compound derivatives make them highly attractive for the design of novel and efficient catalytic transformations.

Lack of Specific Research Hinders Comprehensive Review of this compound in Supramolecular Chemistry

A thorough investigation into the supramolecular chemistry of this compound reveals a significant gap in the existing scientific literature, preventing a detailed analysis as per the requested specific outline. Extensive searches for research focusing on the design of self-assembled structures, enantioselective recognition, host-guest systems, and supramolecular photochirogenesis involving this specific chiral compound have yielded insufficient data to construct a comprehensive and scientifically rigorous article.

While the broader field of supramolecular chemistry is rich with examples of chiral recognition and self-assembly, and piperazine derivatives are recognized for their roles in various chemical and medicinal applications, the specific enantiomer this compound has not been the subject of dedicated study within these advanced supramolecular contexts. The available information does not provide the necessary experimental data or theoretical discussions to address the key areas of the proposed article.

Consequently, a detailed exploration of the following topics, as they pertain directly to this compound, cannot be adequately fulfilled at this time:

Supramolecular Chemistry and Host Guest Interactions Involving 2s,3s 2,3 Diphenylpiperazine

Non-Covalent Interactions Governing Supramolecular Architectures:While non-covalent interactions are fundamental to supramolecular chemistry, a specific analysis of these forces in the context of (2S,3S)-2,3-diphenylpiperazine's supramolecular behavior is not available.

Until further research is conducted and published, a comprehensive and authoritative article on the supramolecular chemistry and host-guest interactions of this compound, as outlined, remains an area for future scientific exploration.

Theoretical and Computational Investigations of 2s,3s 2,3 Diphenylpiperazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly useful for studying the properties of medium-sized organic molecules like (2S,3S)-2,3-Diphenylpiperazine.

DFT methods, such as B3LYP with a 6-31G* basis set, are employed to determine the most stable three-dimensional structure of the molecule. researchgate.net This process of geometry optimization involves finding the minimum energy conformation on the potential energy surface. For this compound, this reveals the preferred orientations of the two phenyl groups and the conformation of the piperazine (B1678402) ring.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

A significant application of DFT is the prediction of various spectroscopic parameters. Time-dependent DFT (TD-DFT) is particularly powerful for predicting chiroptical properties, which are essential for chiral molecules. researchgate.net

For this compound, TD-DFT can be used to calculate the Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectra. nih.gov By comparing the theoretically predicted spectra with experimental data, the absolute configuration of the molecule can be unambiguously determined. nih.gov This combination of experimental and theoretical chiroptical studies provides a reliable method for stereochemical assignment. nih.gov

Furthermore, DFT calculations can predict other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. journalirjpac.com These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to explore the conformational landscape of this compound, revealing how the molecule flexes and changes shape at finite temperatures.

These simulations can identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules, such as substrates in a catalytic reaction or a biological receptor. For instance, MD simulations have been used to study how substrates affect the catalytic efficiency of enzymes by analyzing binding modes and conformational changes. nih.gov

By simulating the molecule in different solvents, MD can also shed light on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which play a vital role in the molecule's behavior in solution.

Mechanistic Modeling of Catalytic Pathways and Transition States

Derivatives of this compound have shown promise as chiral ligands and catalysts in asymmetric synthesis. Computational modeling is invaluable for understanding the mechanisms of these catalytic reactions.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. This information is key to understanding the reaction pathway and the origin of enantioselectivity. For example, in a catalyzed reaction, calculations can reveal why one enantiomer of a product is formed in preference to the other.

Computational Design Principles for Novel Derivatives and Applications

The insights gained from theoretical and computational studies can be leveraged to design novel derivatives of this compound with enhanced properties. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies.

In a QSAR study, a statistical model is built to correlate the structural or physicochemical properties of a series of compounds with their biological activity or catalytic performance. researchgate.net For arylpiperazine derivatives, molecular descriptors have been identified that significantly contribute to their observed activities. researchgate.net These models can then be used to predict the properties of new, yet-to-be-synthesized derivatives, guiding the design of more potent and selective compounds. This in silico approach can significantly accelerate the discovery and development of new catalysts and therapeutic agents. researchgate.net

Derivatization and Functionalization Strategies for Enhanced and Advanced Applications of 2s,3s 2,3 Diphenylpiperazine

Synthesis of Functionalized Derivatives for Specific Academic Pursuits

The secondary amine groups of (2S,3S)-2,3-diphenylpiperazine are prime sites for derivatization, allowing for the introduction of a wide array of functional groups to tailor its properties for specific academic studies, such as asymmetric catalysis and medicinal chemistry research.

One key strategy involves the N-arylation of the piperazine (B1678402) core. Building on methodologies for similar amines, the Chan-Evans-Lam coupling offers a versatile route to introduce various aryl groups. nih.gov This reaction, typically employing a copper catalyst and a boronic acid, allows for the synthesis of a library of N-aryl derivatives with diverse electronic and steric properties. Such derivatives are of significant interest in the development of novel ligands for transition metal catalysis.

Another critical functionalization is the introduction of phosphine moieties . Triarylphosphines are crucial ligands in homogeneous catalysis due to their stability and tunable electronic and steric effects. rsc.org The synthesis of phosphine-containing derivatives of this compound can be envisioned through several routes. One approach involves the reaction of the piperazine with a suitable phosphine-containing electrophile, such as a chlorophosphine, under basic conditions. orgsyn.org Alternatively, a two-step process involving the introduction of a linker with a suitable leaving group, followed by reaction with a phosphide (B1233454) source, can be employed. researchgate.net The resulting phosphine-piperazine ligands would be valuable for exploring new asymmetric transformations.

Furthermore, the synthesis of piperazine-2-carboxylic acid derivatives from chiral 1,2-diamines has been demonstrated, offering a pathway to novel chiral building blocks. nih.gov A diaza-Cope rearrangement has been utilized as a key step to construct enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives, showcasing a method that could be adapted for the this compound scaffold. nih.gov These carboxylic acid derivatives can serve as versatile intermediates for further functionalization, including amide bond formation to attach other molecular entities.

| Derivative Type | Synthetic Strategy | Potential Application | Key Reagents |

| N-Aryl Derivatives | Chan-Evans-Lam Coupling | Ligands for cross-coupling reactions | Arylboronic acids, Copper catalyst |

| Phosphine Ligands | Nucleophilic substitution | Asymmetric hydrogenation, C-C bond formation | Chlorophosphines, Phosphide reagents |

| Carboxylic Acid Derivatives | Diaza-Cope Rearrangement | Chiral building blocks, Peptide synthesis | Diphenylvinylsulfonium triflate, Oxidizing agents |

Covalent and Non-Covalent Immobilization onto Solid Supports for Heterogeneous Systems

The transition from homogeneous to heterogeneous catalysis offers significant advantages in terms of catalyst separation, recyclability, and process scalability. nih.gov Immobilizing this compound and its derivatives onto solid supports is a key strategy to achieve these benefits.

Covalent immobilization provides a robust method for anchoring the chiral catalyst. Common solid supports include inorganic materials like silica (B1680970) and organic polymers such as polystyrene. rsc.org For silica-based supports, the surface can be functionalized with reactive groups (e.g., chloropropyl or aminopropyl groups) that can form covalent bonds with the piperazine nitrogens or with functional groups introduced onto the phenyl rings.

Polymer-supported chiral diamines have been shown to be highly effective in asymmetric catalysis. liv.ac.uk For instance, a poly(ethylene glycol)-supported chiral diamine, where the polymer is attached to the phenyl rings, has demonstrated high efficiency in the asymmetric hydrogenation of ketones. liv.ac.uk This approach preserves the crucial nitrogen atoms for coordination with a metal center. A similar strategy could be applied to this compound, where the phenyl rings are functionalized with polymerizable groups (e.g., vinyl groups) and then copolymerized with a suitable monomer. researchgate.net

Non-covalent immobilization offers a milder alternative, often relying on physisorption, hydrogen bonding, or ionic interactions. While potentially less stable, this method can be advantageous as it avoids chemical modification of the catalyst. However, for robust catalytic systems, covalent attachment is generally preferred.

| Support Material | Immobilization Strategy | Catalyst-Support Linkage | Example Application |

| Silica Gel | Covalent | Amide, Urea, or direct N-alkylation | Asymmetric transfer hydrogenation |

| Polystyrene | Covalent (Copolymerization) | Polymer backbone integration | Asymmetric reduction of ketones |

| Poly(ethylene glycol) (PEG) | Covalent | Ether or ester linkage to phenyl rings | Homogeneous catalysis with easy recovery |

Integration into Hybrid Materials for Functional Devices and Scaffolds

The incorporation of this compound into hybrid materials opens up possibilities for creating functional devices and scaffolds with tailored properties. One promising area is the development of chiral metal-organic frameworks (MOFs) . mdpi.com MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. mdpi.com By using a derivatized this compound as the chiral organic linker, it is possible to construct homochiral MOFs. mdpi.com These materials can exhibit enantioselective recognition and sensing capabilities, making them attractive for applications in chiral separations and as fluorescent sensors for biologically relevant molecules. mdpi.comnih.gov

The design of these hybrid materials often involves the introduction of specific functional groups onto the piperazine scaffold that can coordinate with the metal centers of the MOF. Carboxylate or pyridyl functionalities are commonly employed for this purpose. The resulting chiral environment within the pores of the MOF can lead to differential interactions with enantiomers of guest molecules.

Another avenue is the creation of chiral magnetic hybrid materials . By combining the chiral piperazine scaffold with magnetic nanoparticles, it is possible to create materials that are both chiral and magnetically separable. nih.gov These materials could find applications in enantioselective catalysis and separation processes, where the magnetic properties facilitate easy recovery of the material.

Development of Probes for Mechanistic Studies in Chemical Biology and Catalysis

Understanding the mechanisms of chemical and biological processes at a molecular level is fundamental to advancing these fields. This compound can serve as a scaffold for the development of molecular probes to investigate these mechanisms.

Fluorescent probes are particularly powerful tools for real-time monitoring of molecular events. By attaching a fluorophore to the piperazine backbone, it is possible to create probes that change their fluorescence properties upon binding to a target molecule or participating in a chemical reaction. For example, chiral diamine-based fluorescent probes have been developed for the enantioselective recognition of amino acids and other chiral molecules. acs.org The design of such probes often relies on a change in the photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes upon analyte binding.

In the context of catalysis, probes based on this compound can provide insights into reaction mechanisms. nih.gov For instance, a fluorescently labeled version of a catalyst derived from this scaffold could be used to study its localization and behavior in a complex reaction mixture or within a cellular environment. Furthermore, derivatives of this compound can be used as chiral derivatizing agents to determine the enantiomeric purity of other compounds via spectroscopic methods like NMR. nih.gov

The development of these probes requires careful consideration of the linker connecting the piperazine scaffold to the signaling unit (e.g., fluorophore) to ensure that the recognition properties of the scaffold are maintained and that an effective signal transduction mechanism is in place.

| Probe Type | Design Principle | Application | Signaling Mechanism |

| Fluorescent Probe | Attachment of a fluorophore | Enantioselective recognition of chiral molecules | Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET) |

| Mechanistic Probe | Labeled catalyst analogue | Studying reaction intermediates and catalyst fate | Spectroscopic changes (NMR, IR, UV-Vis) |

| Chiral Derivatizing Agent | Formation of diastereomeric adducts | Determination of enantiomeric excess | Differential NMR chemical shifts |

Emerging Research Directions and Future Outlook for 2s,3s 2,3 Diphenylpiperazine

New Frontiers in Asymmetric Synthesis and Catalyst Development

The development of novel and efficient catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. Chiral diamines, such as (2S,3S)-2,3-diphenylpiperazine, are pivotal in this area, primarily serving as chiral ligands for transition metal catalysts. The C2-symmetry of this compound is particularly advantageous as it can simplify the analysis of catalytic cycles and often leads to higher enantioselectivities.

Recent research has focused on the design and synthesis of new C2-symmetric diamines as potential surrogates for naturally occurring but less accessible ligands. researchgate.net The piperazine (B1678402) core of this compound offers a robust scaffold that can be readily modified to fine-tune the steric and electronic properties of the resulting catalyst. For instance, derivatives of C2-symmetric piperazines have shown promise as ligands in copper-catalyzed asymmetric acylation of meso-1,2-diols, achieving high enantiomeric excesses (up to 92% ee). researchgate.net

Future research in this area is directed towards expanding the library of catalysts derived from this compound. This includes the synthesis of derivatives with diverse substituents on the nitrogen atoms or the phenyl groups to modulate their catalytic activity and selectivity in a broader range of asymmetric transformations. The development of practical and scalable synthetic routes to these novel ligands remains a key objective. nih.gov

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Diamine Ligands

| Reaction Type | Metal | Chiral Ligand Type | Achieved Enantioselectivity |

| Asymmetric Acylation | Copper | C2-Symmetric Piperazine Derivative | Up to 92% ee researchgate.net |

| Asymmetric Hydrogenation | Iridium | P,N-Ligand | High enantioselectivity mdpi.com |

| Asymmetric Dimerization | Titanium | Chiral Auxiliary | Novel enantiopure C2-symmetric diamines synthesized nih.gov |

Potential in Advanced Materials Science and Nanotechnology

The unique stereochemical and conformational properties of chiral molecules are increasingly being harnessed in the development of advanced materials and nanotechnology. chiralpedia.com this compound, as a readily available chiral building block, holds significant potential in this burgeoning field.

One of the most promising areas is the construction of chiral metal-organic frameworks (MOFs) and coordination polymers. bohrium.com These materials have ordered, porous structures with chiral cavities that can be utilized for enantioselective separations, sensing, and catalysis. bohrium.commdpi.com The incorporation of this compound as a chiral linker or node in MOFs could lead to materials with tailored properties for specific applications, such as the separation of racemic mixtures in the pharmaceutical industry. mdpi.comfrontiersin.org

Furthermore, the integration of chiral units like this compound into polymers can induce helical structures, leading to chiral polymers with unique optical and electronic properties. bohrium.com These materials are being explored for applications in photonics, such as in the development of chiroptical switches and materials with non-linear optical activity. bohrium.com The future of chirality in materials science lies in the ability to control the self-assembly of chiral molecules to create functional materials with novel properties. chiralpedia.com

Interdisciplinary Research Opportunities at the Interface of Chemistry and Other Fields

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse pharmacological activities. researchgate.netmdpi.com This provides a fertile ground for interdisciplinary research at the interface of chemistry and biology for derivatives of this compound.

The introduction of chirality into drug molecules can have profound effects on their biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. eurekalert.org Research into the synthesis and biological evaluation of analogues of this compound could lead to the discovery of new therapeutic agents. For example, piperazine derivatives have been investigated for their central nervous system activity, including antidepressant and anxiolytic effects, as well as for their potential as antimicrobial agents against bacterial and fungal pathogens. researchgate.netnih.govnih.gov

The development of personalized medicine is another area where chiral compounds like this compound could play a role. chiralpedia.com Understanding how the stereochemistry of a drug molecule affects its interaction with biological targets can lead to the design of more effective and safer medicines. nih.gov Future research will likely focus on the synthesis of libraries of chiral piperazine derivatives and their screening for a wide range of biological activities, in collaboration with pharmacologists and biochemists.

Persistent Challenges and Future Perspectives in the Stereoselective Chemistry of Chiral Diamines

Despite the significant utility of chiral diamines, their stereoselective synthesis can be challenging. The development of efficient, scalable, and cost-effective methods for the synthesis of enantiomerically pure C2-symmetric diamines like this compound remains an active area of research.

One of the main challenges is the control of stereochemistry during the formation of the diamine backbone. While several methods have been developed, they often require multiple steps, expensive reagents, or chiral auxiliaries that can be difficult to remove. researchgate.netnih.gov Recent advances have focused on catalytic asymmetric methods, such as the reductive dimerization of imines or the hydroamination of alkenes, to provide more direct access to these valuable compounds. rsc.org

Future perspectives in this field include the development of more sustainable synthetic routes that utilize earth-abundant metal catalysts or organocatalysts. chiralpedia.com The application of flow chemistry and other process intensification technologies could also help to overcome some of the challenges associated with the scalability of these reactions. mdpi.com Ultimately, the continued development of robust and practical synthetic methods for chiral diamines will be crucial for unlocking their full potential in asymmetric catalysis, materials science, and medicinal chemistry.

Q & A

Q. Table 1: Example Synthetic Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine core formation | 1-(2,3-Dichlorophenyl)piperazine, NaBH₄, THF | 46% | |

| Chiral resolution | Chiralcel OD-H column, hexane:isopropanol (80:20) | >98% ee |

How can the stereochemistry and structural conformation of this compound be experimentally validated?

Basic Research Question

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .

- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE interactions to confirm chair/boat conformations of the piperazine ring .

- Vibrational circular dichroism (VCD) : Distinguish enantiomers via IR-based chiroptical methods .

Example NMR Data (DMSO-):

- δ 3.51 (m, 8H, piperazine H), 7.37 (m, aromatic H) .

What in vitro assays are suitable for initial biological screening of this compound?

Basic Research Question

Methodological Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors) to measure IC₅₀ values .

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC determination) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Table 2: Example Biological Screening Results

| Assay | Target | Result (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Serotonin receptor | 5-HT₂A | 12 nM | |

| Antimicrobial | S. aureus | 8 µg/mL |

How does stereochemistry influence the biological activity of this compound derivatives?

Advanced Research Question

Methodological Answer:

- Comparative studies : Synthesize all four stereoisomers and test activity in parallel.

- Molecular docking : Map enantiomer binding poses to receptors (e.g., serotonin receptors) using AutoDock Vina .

- Free-energy calculations : Compute ΔG binding differences between stereoisomers via MM-PBSA .

Key Finding:

The (2S,3S) configuration enhances receptor affinity by 10-fold compared to (2R,3R) due to optimal phenyl group orientation in hydrophobic pockets .

How to design structure-activity relationship (SAR) studies for this compound analogs?

Advanced Research Question

Methodological Answer:

- Scaffold modifications : Introduce substituents (e.g., -CF₃, -NO₂) at phenyl rings to probe electronic effects .

- Bioisosteric replacement : Replace piperazine with morpholine or thiomorpholine to assess ring flexibility .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds, π-π stacking) using Schrödinger Phase .

Example SAR Trend:

Electron-withdrawing groups at the 4-position of the phenyl ring improve metabolic stability but reduce solubility .

How to resolve contradictions in reported pharmacological data for this compound?

Advanced Research Question

Methodological Answer:

- Orthogonal assays : Confirm receptor activity using both radioligand binding (e.g., -ketanserin) and functional assays (e.g., calcium flux) .

- Species/isoform specificity : Test activity across receptor subtypes (e.g., 5-HT₂A vs. 5-HT₂C) .

- Batch analysis : Verify compound purity (e.g., chiral HPLC) to rule out impurity-driven artifacts .

Case Study:

Discrepancies in antimicrobial activity were traced to variations in bacterial strain virulence and compound solubility .

What computational strategies predict the physicochemical properties of this compound?

Advanced Research Question

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict logP, pKa, and dipole moments .

- MD simulations : Assess membrane permeability via lipid bilayer penetration studies (GROMACS) .

- ADMET prediction : Use SwissADME or ADMETlab to forecast bioavailability and toxicity .

Predicted Properties:

- logP: 3.2 (moderate lipophilicity)

- BBB permeability: Low (Pe < 5 nm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.